molecular formula C9H12N2O B7808531 2-(3-Methoxyphenyl)acetimidamide

2-(3-Methoxyphenyl)acetimidamide

Cat. No.: B7808531
M. Wt: 164.20 g/mol
InChI Key: MAJPASBCPDHGFY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)acetimidamide is an organic compound that belongs to the class of imidamides It features a methoxy group attached to a phenyl ring, which is further connected to an acetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)acetimidamide typically involves the reaction of 3-methoxybenzylamine with an appropriate nitrile or amidine precursor. One common method is the reaction of 3-methoxybenzylamine with acetonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-Hydroxyphenyl)acetimidamide.

    Reduction: The imidamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

    Oxidation: 2-(3-Hydroxyphenyl)acetimidamide

    Reduction: 2-(3-Methoxyphenyl)ethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Methoxyphenyl)acetimidamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use it to study the biological activity of imidamide derivatives and their interactions with biological targets.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)acetimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methoxy group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the imidamide moiety can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)acetimidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a methoxy-substituted phenyl ring and an imidamide moiety, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJPASBCPDHGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401911
Record name 2-(3-methoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6487-98-5
Record name 2-(3-methoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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